Cas no 907972-09-2 (N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide)

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide is a fluorinated benzothiazole derivative featuring a phenylsulfanyl propanamide moiety. This compound is of interest in medicinal and agrochemical research due to its structural hybridity, combining a benzothiazole core—known for bioactivity—with a thioether-linked phenyl group, which may enhance binding interactions. The fluorine substitution at the 4-position of the benzothiazole ring can influence electronic properties and metabolic stability. Potential applications include its use as an intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or antimicrobial agents. Its well-defined structure allows for precise modifications in structure-activity relationship studies.
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide structure
907972-09-2 structure
Product name:N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide
CAS No:907972-09-2
MF:C16H13FN2OS2
MW:332.415624380112
CID:6111633
PubChem ID:7193273

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide
    • N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide
    • Propanamide, N-(4-fluoro-2-benzothiazolyl)-3-(phenylthio)-
    • 907972-09-2
    • F1813-1280
    • AKOS024610872
    • N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
    • Inchi: 1S/C16H13FN2OS2/c17-12-7-4-8-13-15(12)19-16(22-13)18-14(20)9-10-21-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19,20)
    • InChI Key: XGLCPOUMBXLAMZ-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(F)C=CC=C2S1)(=O)CCSC1=CC=CC=C1

Computed Properties

  • Exact Mass: 332.04533355g/mol
  • Monoisotopic Mass: 332.04533355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.5Ų
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • pka: 9?+-.0.70(Predicted)

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1813-1280-2μmol
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide
907972-09-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1813-1280-2mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide
907972-09-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1813-1280-20mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide
907972-09-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1813-1280-15mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide
907972-09-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1813-1280-50mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide
907972-09-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1813-1280-100mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide
907972-09-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1813-1280-20μmol
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide
907972-09-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1813-1280-4mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide
907972-09-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1813-1280-10mg
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide
907972-09-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1813-1280-10μmol
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide
907972-09-2 90%+
10μl
$69.0 2023-05-17

Additional information on N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide

Recent Advances in the Study of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide (CAS: 907972-09-2)

The compound N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide (CAS: 907972-09-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This benzothiazole derivative has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and structural optimization of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide to enhance its bioactivity and pharmacokinetic properties. Researchers have employed various synthetic strategies, including Suzuki-Miyaura coupling and palladium-catalyzed cross-coupling reactions, to introduce modifications to the benzothiazole core and the phenylsulfanyl moiety. These modifications have been shown to influence the compound's binding affinity to target proteins and its overall efficacy in biological assays.

In vitro and in vivo studies have demonstrated that N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide exhibits promising activity against a range of biological targets, including kinases and enzymes involved in inflammatory pathways. For instance, the compound has been shown to inhibit the activity of specific protein kinases that are implicated in cancer cell proliferation. Additionally, it has displayed anti-inflammatory effects by modulating the production of pro-inflammatory cytokines in cell-based assays.

Mechanistic studies have revealed that the compound's bioactivity is mediated through its interaction with key amino acid residues in the active sites of target proteins. Molecular docking simulations and X-ray crystallography have provided insights into the binding mode of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide, highlighting the importance of the fluorine atom and the phenylsulfanyl group in stabilizing these interactions. These findings have paved the way for the design of more potent analogs with improved selectivity and reduced off-target effects.

Despite its promising pharmacological profile, challenges remain in the development of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide as a therapeutic agent. Issues such as metabolic stability, solubility, and potential toxicity need to be addressed through further structural optimization and preclinical studies. Recent efforts have focused on prodrug strategies and formulation approaches to overcome these limitations and enhance the compound's drug-like properties.

In conclusion, N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide represents a promising scaffold for the development of novel therapeutics in oncology and inflammation. Ongoing research efforts are expected to yield more potent and selective derivatives, bringing this compound closer to clinical evaluation. The integration of computational and experimental approaches will be crucial in advancing our understanding of its mechanism of action and optimizing its pharmacological profile.

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